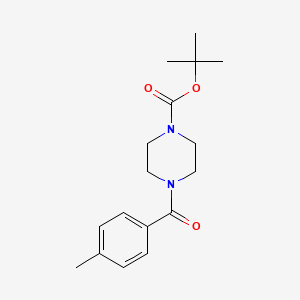

tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate: and its derivatives have been studied for their potential in combating various microorganisms. Research indicates that these compounds exhibit moderate activity against a range of bacteria and fungi, making them candidates for further development into antibacterial and antifungal agents .

Synthesis of Novel Organic Compounds

This chemical serves as a building block in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Such compounds have a wide spectrum of biological activities, which can be attributed to the conformational flexibility and polar nitrogen atoms of the piperazine ring .

Drug Discovery

Due to its modifiability, proper alkalinity, water solubility, and capacity to form hydrogen bonds, the incorporation of the piperazine ring from tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate is considered a significant strategy in drug discovery. It allows for the adjustment of molecular physicochemical properties to enhance interaction with macromolecules .

Crystallography and Structural Analysis

The compound and its derivatives have been characterized using techniques like FT-IR, NMR, LCMS, and single crystal X-ray diffraction analysis. The detailed analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots is crucial for understanding the structural basis of its biological activity .

Anticancer Research

Piperazine derivatives have shown promise in anticancer research. The flexibility and functionality of the piperazine ring allow for the creation of compounds that can interact with cancer cells, potentially leading to new treatments .

Antiparasitic and Antihistamine Effects

Research has indicated that compounds containing piperazine rings may have antiparasitic and antihistamine effects. This opens up possibilities for the development of new medications to treat parasitic infections and allergic reactions .

Antidepressive Properties

The derivatives of tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate have been associated with antidepressive activities. This suggests potential applications in the treatment of depression and related mood disorders .

PROTAC Development

4-Aryl piperidine derivatives, similar to tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate, are used as semi-flexible linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. This is a cutting-edge approach in drug development that could revolutionize the way we target disease-causing proteins .

Propriétés

IUPAC Name |

tert-butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-13-5-7-14(8-6-13)15(20)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZJENBJFDEAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)

![N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2861007.png)

![2-[4-Chloro-1-(methylethyl)pyrazol-3-yl]acetic acid](/img/structure/B2861008.png)